3-(3-chlorophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-(3-chlorophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. One common method involves the use of indole-2-carboxenamines, which are transformed into pyrido[2,3-b]indol-4-ones through intramolecular N–H/C–H coupling, involving a carbonyl 1,2-migration . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of indole derivatives generally involves scalable processes that can be adapted for large-scale production. These methods often utilize environmentally friendly solvents and catalysts to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
3-(3-chlorophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, influencing various biological processes . It may inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
3,3′-Diindolylmethane: Known for its anticancer properties.
Indole-3-carbinol: Studied for its potential therapeutic effects in cancer prevention.
Uniqueness
3-(3-chlorophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of a chlorophenyl group and a propylsulfanyl moiety makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(3-chlorophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c1-2-10-25-19-22-16-14-8-3-4-9-15(14)21-17(16)18(24)23(19)13-7-5-6-12(20)11-13/h3-9,11,21H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPAWDCIVGCOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)Cl)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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